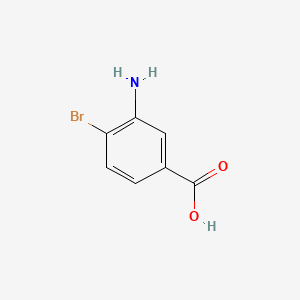

3-Amino-4-bromobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFJADFQEBASQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392316 | |

| Record name | 3-amino-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-29-1 | |

| Record name | 3-Amino-4-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-Bromobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Amino-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Amino-4-bromobenzoic acid (CAS No: 2840-29-1), a key intermediate in various pharmaceutical and chemical syntheses. This document collates essential quantitative data, outlines detailed experimental methodologies for the determination of key physical properties, and presents a visual workflow for a common analytical procedure.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₆BrNO₂.[1] Its structure, featuring an amino group and a bromine atom on the benzoic acid backbone, imparts it with versatile reactivity for the synthesis of more complex molecules.[2][3] The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][3] |

| Appearance | White to light yellow or beige to brown powder/crystalline solid. | [2][3] |

| Melting Point | 226-230 °C | [2] |

| Boiling Point | 371.0 ± 32.0 °C (Predicted) | |

| pKa | 4.13 ± 0.10 (Predicted) | |

| Solubility | Soluble in common organic solvents. | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are crucial for its accurate characterization and use in further research. Below are methodologies for determining key physical parameters.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus. This method is widely used for its simplicity and accuracy with small sample sizes.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Packing: Pack the dry powder into a capillary tube by tapping the open end into the sample until a small amount of solid is collected. Invert the tube and gently tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block or attach it to the thermometer with the bulb of the thermometer level with the packed sample.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 226 °C.

-

Melting Point Determination: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The melting point is reported as this range.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, a standard technique for solubility measurement.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound in the saturated solution.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the melting point of this compound using the capillary method.

References

An In-depth Technical Guide to 3-Amino-4-bromobenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-4-bromobenzoic acid, a key chemical intermediate in the fields of pharmaceutical development, organic synthesis, and material science. This document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and significant applications, with a focus on its role in the development of targeted therapeutics.

Core Data Presentation: Chemical Structure and Properties

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆BrNO₂[1]

The structure of this compound consists of a benzoic acid core substituted with an amino group at position 3 and a bromine atom at position 4. This arrangement of functional groups makes it a versatile building block for further chemical modifications.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | White to light yellow/orange powder/crystalline solid | [3] |

| Melting Point | 226-230 °C | [2][4] |

| Boiling Point | 371.0 ± 32.0 °C (Predicted) | |

| pKa | 4.13 ± 0.10 (Predicted) | |

| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO. | |

| Purity | Typically available at ≥97% | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research and development. The following sections outline key experimental protocols.

Synthesis of this compound

The most direct synthetic route to this compound is the reduction of its nitro precursor, 4-Bromo-3-nitrobenzoic acid.[5] Common reagents for the reduction of aromatic nitro groups include tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation.

Protocol: Reduction of 4-Bromo-3-nitrobenzoic Acid using Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds and can be adapted for the synthesis of this compound.

-

Materials:

-

4-Bromo-3-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

-

Procedure:

-

Suspend 4-Bromo-3-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings. The product can be extracted from the aqueous layer using ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.[6]

-

Expected ¹H NMR Data (in DMSO-d₆): Based on comparative analysis with its isomers, the aromatic proton signals are expected around δ ~7.7 (d), ~7.5 (s), and ~7.0 (d) ppm. The chemical shifts for the carboxylic acid and amine protons will also be present.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) to a fine powder. Press the powder into a thin, transparent pellet.

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Expected Key IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3300 | N-H (Amine) | Symmetric & Asymmetric Stretching |

| ~3000-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1700-1680 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | N-H (Amine) | Bending |

| 1600-1450 | C=C (Aromatic) | Stretching |

Table data is based on typical ranges for the functional groups present.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a diverse range of bioactive molecules. Its bifunctional nature, with amino and carboxylic acid groups, allows for straightforward incorporation into larger molecular scaffolds, while the bromine atom provides a handle for cross-coupling reactions to introduce further molecular complexity.

A particularly significant application is in the design and synthesis of selective covalent inhibitors of Janus Kinase 3 (JAK3). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.

Role in JAK/STAT Signaling Pathway Inhibition

JAK3 contains a unique cysteine residue (Cys909) in its ATP-binding site, which can be targeted by electrophilic groups, such as acrylamides, to form a covalent bond, leading to irreversible inhibition. This compound serves as a key precursor for constructing these targeted covalent inhibitors. The amino group can be acylated with a moiety containing an acrylamide "warhead," and the carboxylic acid can be used to link to other parts of the inhibitor scaffold.

Mandatory Visualizations

References

Navigating the Solubility of 3-Amino-4-bromobenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-bromobenzoic acid in organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing robust qualitative information and a detailed experimental protocol for determining quantitative solubility.

Understanding the Solubility Profile

This compound, a key building block in organic synthesis, exhibits solubility characteristics typical of substituted benzoic acids. Its solubility is governed by the interplay of its polar amino and carboxylic acid groups, the relatively nonpolar brominated benzene ring, and the polarity of the solvent. While specific quantitative solubility data for this compound is not extensively documented, qualitative information for the closely related isomer, 4-Amino-3-bromobenzoic acid, suggests a general trend. It is expected to be more soluble in polar aprotic solvents and less soluble in nonpolar solvents.

Table 1: Qualitative Solubility of Structurally Similar Amino Bromobenzoic Acids

| Solvent | Solvent Type | Expected Solubility of this compound |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Methanol | Polar Protic | Sparingly to Moderately Soluble |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble |

This qualitative data is inferred from studies on analogous compounds and general principles of solubility.[1][2]

Experimental Determination of Quantitative Solubility

To obtain precise solubility values, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6] This method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration measurement, provides a robust approach for generating quantitative solubility data.[7][8][9]

Detailed Experimental Protocol: Shake-Flask Method with HPLC Analysis

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should remain constant over time.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase or a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[7]

-

Inject the diluted sample solution into the HPLC system.

-

-

Quantification and Data Reporting:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Figure 1. Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Accurate solubility data is paramount for successful drug design, formulation, and development, enabling informed decisions throughout the research and development pipeline.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Profile of 3-Amino-4-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-bromobenzoic acid (CAS No: 2840-29-1). Due to the limited availability of public experimental spectra, this document combines available data with predicted spectroscopic information to serve as a valuable resource for the identification and characterization of this compound. The methodologies for obtaining such data are also detailed.

Quantitative Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure. The data presented below is for a sample dissolved in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR (Proton NMR) Data (Predicted and Partially Observed)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.7 | Doublet (d) | 1H | Aromatic H-5 |

| ~7.5 | Doublet (d) | 1H | Aromatic H-2 |

| ~7.0 | Doublet of Doublets (dd) | 1H | Aromatic H-6 |

| ~5.5 (broad) | Singlet | 2H | Amine (-NH₂) |

Note: The chemical shifts for the aromatic protons are based on partially assigned literature data. The shifts for the -COOH and -NH₂ protons are estimates and can vary significantly with concentration and solvent.

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic Acid Carbon (C=O) |

| ~148 | Aromatic C-3 (C-NH₂) |

| ~133 | Aromatic C-5 |

| ~131 | Aromatic C-1 |

| ~122 | Aromatic C-6 |

| ~118 | Aromatic C-2 |

| ~110 | Aromatic C-4 (C-Br) |

Note: This data is predicted and should be used as a guide for spectral interpretation. The SMILES string used for prediction is C1=CC(=C(C=C1C(=O)O)N)Br.[2]

Infrared (IR) Spectroscopy

The following table lists the expected characteristic IR absorption bands for this compound based on its functional groups.[3][4][5][6][7]

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3300 | N-H (Amine) | Symmetric & Asymmetric Stretching |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (very broad) |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1650 - 1580 | N-H (Amine) | Bending |

| 1600 - 1400 | C=C (Aromatic Ring) | Stretching |

| 1335 - 1250 | C-N (Aromatic Amine) | Stretching |

| 1320 - 1000 | C-O (Carboxylic Acid) | Stretching |

| 900 - 675 | C-H (Aromatic Ring) | Out-of-plane Bending |

| 690 - 515 | C-Br | Stretching |

Mass Spectrometry (MS)

The predicted mass spectral data is based on electron ionization (EI). The molecular weight of this compound is 216.03 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[8]

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 215/217 | [M]⁺ | Molecular ion peak, showing the Br isotopic pattern. |

| 198/200 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[9][10][11] |

| 170/172 | [M - COOH]⁺ | Loss of the carboxyl group as a radical.[9][10][11] |

| 136 | [M - Br]⁺ | Loss of a bromine radical. |

| 92 | [C₆H₆N]⁺ | Likely from further fragmentation of the [M - Br]⁺ ion. |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each unique carbon atom. The spectral width is typically set to 220-250 ppm.

-

Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation : Place the powdered mixture into a pellet press die. Apply several tons of pressure to form a thin, transparent, or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording : Record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of the ion source to induce vaporization.

-

Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. CASPRE [caspre.ca]

- 2. This compound | C7H6BrNO2 | CID 3418752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. GCMS Section 6.12 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 3-Amino-4-bromobenzoic acid. Due to the current absence of a publicly available crystal structure for this specific compound, this document focuses on the detailed experimental protocols required for its determination via single-crystal X-ray diffraction, from crystal growth to data refinement. For comparative purposes, the known crystal structure of its isomer, 4-Amino-3-bromobenzoic acid, is presented and analyzed. Furthermore, this guide explores the theoretical hydrogen bonding networks and intermolecular interactions that are anticipated to govern the crystal packing of this compound, providing a predictive framework for its solid-state architecture. This document is intended to be an essential resource for researchers in crystallography, medicinal chemistry, and drug development who are working with or seeking to understand the solid-state properties of this and related molecules.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its molecular structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety, presents multiple sites for intermolecular interactions, which are crucial in determining its crystal packing and, consequently, its physicochemical properties such as solubility, stability, and bioavailability. A thorough understanding of its three-dimensional atomic arrangement in the solid state is paramount for rational drug design and the development of stable pharmaceutical formulations.

While the crystal structure of the isomeric 4-Amino-3-bromobenzoic acid is known, the crystal structure of this compound has not been reported in the crystallographic literature to date. This guide, therefore, serves a dual purpose: to provide a detailed roadmap for the experimental determination of its crystal structure and to offer a theoretical analysis of its likely solid-state conformation based on established principles of crystal engineering and the known structure of its close isomer.

Experimental Protocols: Determination of Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The following section outlines the key experimental procedures.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Slow evaporation of a saturated solution is a common and effective method.

Protocol for Crystal Growth by Slow Evaporation:

-

Solvent Selection: Begin by screening a range of solvents to determine the solubility of this compound. Ideal solvents are those in which the compound has moderate solubility. A solvent pair, such as dichloromethane/methanol or ethanol/water, can also be effective.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: Select a well-formed, transparent crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector, is then used to collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refinement should result in low residual values (R-factors) and a chemically reasonable structure.

Comparative Crystal Structure Analysis: 4-Amino-3-bromobenzoic Acid

In the absence of experimental data for this compound, the known crystal structure of its isomer, 4-Amino-3-bromobenzoic acid, provides a valuable point of reference. The crystallographic data for 4-Amino-3-bromobenzoic acid (CCDC number: 723016) is summarized in the table below.[1]

| Parameter | 4-Amino-3-bromobenzoic Acid |

| Chemical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 3.987(1) |

| c (Å) | 15.678(4) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 762.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.884 |

| Temperature (K) | 293(2) |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

Theoretical Crystal Structure Analysis of this compound

Based on the functional groups present in this compound, several key intermolecular interactions are expected to dictate its crystal packing.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amino group is also a hydrogen bond donor (N-H). It is highly probable that the crystal structure will feature robust hydrogen bonding networks. Common motifs include the formation of carboxylic acid dimers via O-H···O hydrogen bonds, as well as N-H···O hydrogen bonds between the amino and carboxylic acid groups of adjacent molecules.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the carboxylic acid group or the nitrogen atom of the amino group.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a potential hydrogen bonding scheme for this compound.

References

Potential applications of 3-Amino-4-bromobenzoic acid in medicinal chemistry

An In-depth Technical Guide on the Medicinal Chemistry Applications of 3-Amino-4-bromobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a bromine atom, provides multiple reactive sites for synthetic elaboration. This allows for the construction of complex heterocyclic scaffolds and diverse molecular architectures. This technical guide explores the core applications of this compound as a precursor for potent therapeutic agents, with a primary focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and its potential as a scaffold for novel antimicrobial agents. Detailed experimental protocols for evaluating the biological activity of its derivatives are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction: The this compound Scaffold

This compound is a substituted benzoic acid derivative characterized by the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol [1]. Its structure (CAS Number: 2840-29-1) is notable for the ortho-relationship between the bromine atom and the amino group, and the meta-relationship between the bromine and the carboxylic acid. This arrangement influences the molecule's reactivity and provides a key starting point for the synthesis of various biologically active compounds[2][3]. Its utility as a foundational scaffold in drug discovery is predicated on its ability to participate in a wide range of chemical transformations to create molecules with therapeutic potential.

Application in Cancer Therapy: PARP Inhibitors

One of the most significant applications of scaffolds derived from this compound is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.

Therapeutic Rationale

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/BRCA2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, causing double-strand breaks (DSBs) that cannot be repaired effectively, ultimately resulting in cell death. This concept, known as synthetic lethality, is a clinically validated strategy for treating certain cancers[4][5].

Role in Synthesis

This compound serves as a crucial precursor for constructing complex heterocyclic systems, such as imidazobenzodiazepines and benzodiazepines, which have been shown to be potent PARP-1 inhibitors[6][7]. The synthetic route typically involves leveraging the amino and carboxylic acid functionalities to build the core heterocyclic structure.

References

- 1. This compound | C7H6BrNO2 | CID 3418752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4: biological evaluation of imidazobenzodiazepines as potent PARP-1 inhibitors for treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Amino-4-bromobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive functional groups that serve as a foundation for the synthesis of a diverse range of biologically active molecules.[1] Its aromatic ring, substituted with amino, bromo, and carboxylic acid moieties, provides a platform for developing novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for professionals in drug discovery and development. While specific quantitative data for derivatives of this compound are emerging, this guide leverages data from structurally related compounds, including its isomer 4-Amino-3-bromobenzoic acid, to illustrate the therapeutic potential of this chemical class.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold can be achieved from precursors such as 4-Bromo-3-nitrobenzoic acid.[2] Once obtained, the amino and carboxylic acid groups offer convenient handles for further derivatization through standard synthetic methodologies like esterification and amide bond formation.[3]

General Synthesis of this compound

A common route to this compound involves the reduction of a nitro group precursor.

-

Starting Material: 4-Bromo-3-nitrobenzoic acid

-

Reaction: Reduction of the nitro group to an amine.

-

Reagents: Common reducing agents include tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation.

Derivatization Strategies

The versatility of the this compound scaffold lies in the ability to modify its functional groups to modulate physicochemical properties and explore structure-activity relationships (SAR).

-

Esterification: The carboxylic acid can be converted to an ester to enhance lipophilicity and potentially improve cell permeability. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[3]

-

Amide Coupling: The formation of amides by coupling the carboxylic acid with a wide variety of primary and secondary amines is a cornerstone of medicinal chemistry. This allows for the introduction of diverse functionalities to probe interactions with biological targets. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[3]

Biological Activities and Therapeutic Potential

Derivatives of aminobenzoic acids are being investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The benzamide moiety, a key feature of many this compound derivatives, is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are critical targets in cancer therapy.[3] Derivatives of the isomeric 4-Amino-3-bromobenzoic acid are also being explored for their anticancer potential, with some proposed to interfere with protein-protein interactions essential for processes like DNA replication in cancer cells.[4] One study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, which share structural similarities, identified compounds with potent anticancer activity. For instance, one derivative demonstrated an IC50 value of 1.20 µM against a cancer cell line, proving more potent than the standard drugs tetrandrine and 5-fluorouracil.[5]

Anti-inflammatory Activity

Derivatives of aminobenzoic acids show promise as anti-inflammatory agents, potentially through the inhibition of key enzymes in inflammatory pathways like Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[6] The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory prostaglandins and cytokines.[6]

Antimicrobial Activity

The introduction of a bromine atom to the aminobenzoic acid scaffold may enhance antibacterial potential.[7] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] While specific data for this compound derivatives is limited, studies on Schiff base derivatives of the related p-aminobenzoic acid (PABA) have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 15.62 µM.[7][9] A study on 3/4-bromo benzohydrazide derivatives also reported a potent antimicrobial agent with a pMICam value of 1.67 µM/ml.[5]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of selected derivatives of bromo-substituted benzoic acids and related compounds. It is important to note that much of the available data is for the isomer 4-Amino-3-bromobenzoic acid or other structurally similar molecules, and this information is provided for comparative and illustrative purposes.

Table 1: Anticancer Activity of Bromo-Substituted Benzohydrazide Derivatives

| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 22 | Cytotoxicity | HCT116 | 1.20 | [5] |

Table 2: Antimicrobial Activity of Aminobenzoic Acid and Benzohydrazide Derivatives

| Compound/Derivative Class | Organism | MIC | pMIC (µM/ml) | Reference |

| Schiff base of PABA | MRSA | 15.62 µM | - | [7][9] |

| Compound 12 (benzohydrazide) | - | - | 1.67 | [5] |

Experimental Protocols

Synthesis of N-Benzyl-3-amino-4-bromobenzamide

This protocol describes a general method for the amide coupling of this compound with benzylamine using EDC/HOBt coupling agents.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford N-Benzyl-3-amino-4-bromobenzamide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Visualizations

Derivatives of this compound are proposed to exert their biological effects by modulating key signaling pathways involved in cell growth, survival, and inflammation.

Proposed Inhibition of Kinase Signaling Pathways

Many small molecule inhibitors target protein kinases. The diagram below illustrates a generalized workflow for synthesizing a kinase inhibitor from a this compound scaffold and a proposed mechanism of action for inhibiting a generic receptor tyrosine kinase pathway.

Caption: Synthetic workflow and proposed inhibition of a receptor tyrosine kinase pathway.

Proposed Involvement in the JAK/STAT Pathway

Covalent inhibitors of Janus Kinase 3 (JAK3) can be designed using aminobenzoic acid scaffolds. The diagram below depicts the canonical JAK/STAT signaling pathway and a proposed mechanism of covalent inhibition.

Caption: Proposed covalent inhibition of the JAK/STAT signaling pathway.

Proposed Anti-inflammatory Mechanism via MAPK/NF-κB Pathway

The anti-inflammatory effects of aminobenzoic acid derivatives may be mediated through the downregulation of the MAPK and NF-κB signaling pathways.

Caption: Proposed inhibition of MAPK and NF-κB inflammatory signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 3-Amino-4-bromobenzoic Acid: A Technical Guide to Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromobenzoic acid is a valuable and versatile building block in the field of medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring an aromatic ring substituted with amino, bromo, and carboxylic acid moieties, offers a rich platform for the construction of a diverse array of novel heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key intermediate in the development of pharmacologically active molecules. This technical guide provides an in-depth exploration of the use of this compound in the synthesis of innovative heterocycles, including quinazolinones, benzoxazinones, and benzimidazoles, with a focus on detailed experimental protocols, quantitative data, and their biological significance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2840-29-1 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | White to light yellow or tan crystalline powder |

| Melting Point | 226-230 °C |

| SMILES | Nc1cc(ccc1Br)C(O)=O |

Synthesis of Novel Heterocycles

This compound serves as a key precursor for the synthesis of several classes of fused heterocyclic systems, which are of significant interest in drug discovery due to their wide range of biological activities.

Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The 7-bromo-substituted quinazolinone scaffold, derived from this compound, is a key pharmacophore in the development of targeted therapies.

A straightforward method for the synthesis of the core 7-bromo-quinazolin-4(3H)-one ring system is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent) and formamide (4 equivalents) is prepared.[1]

-

Heating: The reaction mixture is heated to 130 °C and stirred for 4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After completion of the reaction, the mixture is cooled to 60 °C, and water is added to precipitate the product. The mixture is stirred for an additional 30 minutes.[1]

-

Isolation: The precipitated solid is collected by vacuum filtration.[1]

-

Purification: The crude product is washed with anhydrous ethanol to yield the desired 7-bromoquinazolin-4(3H)-one.[1]

Further diversification of the quinazolinone scaffold can be achieved by reacting this compound with various reagents to introduce substituents at the 2-position.

Experimental Protocol (General):

-

Acylation: this compound (1 equivalent) is dissolved in a suitable solvent (e.g., pyridine or dioxane). An acylating agent, such as an acid chloride or anhydride (1.1-1.2 equivalents), is added dropwise at room temperature. The mixture is stirred until the acylation is complete (monitored by TLC).

-

Cyclization: The intermediate N-acyl-3-amino-4-bromobenzoic acid is cyclized to the corresponding 7-bromo-2-substituted-benzoxazin-4-one by heating in a dehydrating agent like acetic anhydride.

-

Amination: The resulting benzoxazinone is then reacted with a primary amine or ammonia in a suitable solvent (e.g., ethanol, DMF) under reflux to yield the 7-bromo-2,3-disubstituted-quinazolin-4(3H)-one.[2]

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

| This compound | Formamide | 130 °C, 4 h | 7-Bromo-quinazolin-4(3H)-one | Not specified |

| 2-Amino-5-bromobenzoic acid | Phenyl isothiocyanate, Ethanol | 4 °C, 3 days | 6-Bromo-4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline | 40 |

Note: Yields can vary depending on the specific substrates and reaction conditions.

Benzoxazinones

Benzoxazinones are another important class of heterocycles that can be synthesized from this compound. They are not only biologically active themselves but also serve as versatile intermediates for the synthesis of other heterocyclic systems.

A common route to 2-substituted benzoxazinones involves the acylation of the amino group followed by cyclization.

Experimental Protocol:

-

Acylation: To a solution of this compound (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at room temperature.[3]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (50-60 °C) and monitor the reaction progress by TLC until the starting material is consumed.[3]

-

Cyclization: The intermediate, N-acetyl-3-amino-4-bromobenzoic acid, is cyclized to the benzoxazinone by heating at reflux in excess acetic anhydride.[3]

-

Work-up: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The residue is triturated with a non-polar solvent such as hexane or ether to precipitate the product.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]

Benzimidazoles

Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals. The synthesis of 7-bromo-substituted benzimidazoles from this compound expands the chemical space for developing new therapeutic agents.

The synthesis of benzimidazoles from o-phenylenediamine derivatives typically involves condensation with a carboxylic acid or its derivative.

Experimental Protocol (General):

-

Amide Formation: this compound can be decarboxylated to 3-bromoaniline, which can then be further functionalized to a substituted o-phenylenediamine. Alternatively, the carboxylic acid group can be converted to an amide, followed by reduction and subsequent cyclization.

-

Condensation and Cyclization: A substituted 4-bromo-1,2-diaminobenzene is reacted with a carboxylic acid or aldehyde in the presence of a dehydrating agent or under acidic conditions (e.g., polyphosphoric acid, microwave irradiation) to facilitate the cyclization to the benzimidazole ring.[4]

Biological Significance and Signaling Pathways

Heterocycles derived from this compound, particularly quinazolinones, have been shown to exhibit significant anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 7-bromo-substituted quinazolinone derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5][6]

The EGFR signaling pathway, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways, leading to cell growth and proliferation.[7][8] Aberrant activation of this pathway is a hallmark of many cancers.

Caption: EGFR Signaling Pathway and Inhibition by 7-Bromo-Quinazolinone Derivatives.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

Caption: VEGFR-2 Signaling Pathway and Inhibition by 7-Bromo-Quinazolinone Derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis of novel heterocycles from this compound and their subsequent biological evaluation is outlined below.

Caption: General workflow for synthesis and biological evaluation of heterocycles.

Conclusion

This compound has proven to be an exceptionally useful building block for the synthesis of a wide range of novel heterocyclic compounds. The resulting 7-bromo-substituted quinazolinones, benzoxazinones, and benzimidazoles represent promising scaffolds for the development of new therapeutic agents, particularly in the area of oncology. The ability of these compounds to inhibit key signaling pathways such as EGFR and VEGFR-2 underscores the importance of this chemical starting point. This guide has provided a comprehensive overview of the synthetic methodologies, quantitative data, and biological relevance of heterocycles derived from this compound, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Synthesis of 3-Amino-4-bromobenzoic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 3-Amino-4-bromobenzoic acid, a valuable substituted aromatic compound. While the precise initial discovery is not prominently documented in readily available literature, its synthesis is intrinsically linked to the development of aromatic chemistry in the 19th and early 20th centuries. This document details the plausible historical synthetic routes, focusing on the preparation of the key precursor, 4-Bromo-3-nitrobenzoic acid, and its subsequent reduction. Modern, detailed experimental protocols are provided, along with a comparative summary of reaction parameters.

Introduction and Historical Context

The journey to synthesizing this compound is rooted in the foundational advancements of organic chemistry. The ability to manipulate the functional groups on a benzene ring, a field that flourished in the mid-19th century, set the stage for the creation of a vast array of novel compounds. While a singular, celebrated discovery of this compound is not apparent in the historical record, its synthesis would have been a logical extension of the work on halogenation, nitration, and reduction of aromatic compounds pioneered by chemists of that era.

The most probable and enduring synthetic pathway to this compound involves a two-step process:

-

Nitration of 4-bromobenzoic acid to yield 4-Bromo-3-nitrobenzoic acid.

-

Reduction of the nitro group of 4-Bromo-3-nitrobenzoic acid to an amino group.

The history of this synthesis is, therefore, the history of these two fundamental reactions. The nitration of aromatic compounds was well-established by the mid-19th century, and various methods for the reduction of nitroarenes to anilines were discovered and refined during the same period.

Synthesis of the Precursor: 4-Bromo-3-nitrobenzoic Acid

The logical precursor to this compound is 4-Bromo-3-nitrobenzoic acid. Its synthesis relies on the electrophilic aromatic substitution of 4-bromobenzoic acid.

Historical Perspective

The synthesis of 4-bromobenzoic acid itself would have been achievable through methods known in the 19th century, such as the oxidation of 4-bromotoluene or the Sandmeyer reaction on 4-bromoaniline. The subsequent nitration of 4-bromobenzoic acid would have been a standard procedure, utilizing a mixture of nitric acid and sulfuric acid.

Modern Experimental Protocol: Nitration of 4-Bromobenzoic Acid

This protocol details a common laboratory-scale synthesis of 4-Bromo-3-nitrobenzoic acid.

Materials:

-

4-Bromobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Beaker, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper

Procedure:

-

In a beaker equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-bromobenzoic acid to concentrated sulfuric acid with stirring until fully dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add fuming nitric acid dropwise from a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

The precipitated 4-Bromo-3-nitrobenzoic acid is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven.

Quantitative Data for Precursor Synthesis:

| Parameter | Value |

| Starting Material | 4-Bromobenzoic acid |

| Product | 4-Bromo-3-nitrobenzoic acid |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

The Reduction Step: From Nitro to Amino

The transformation of the nitro group in 4-Bromo-3-nitrobenzoic acid to the amino group of this compound is a critical reduction reaction. Several methods, both historical and modern, are available for this purpose.

Historical Reduction Methods

The reduction of nitroarenes to anilines was a significant area of research in the 19th century. Early methods that could have been applied to the synthesis of this compound include:

-

Zinin Reduction (1842): Discovered by Nikolay Zinin, this method uses sulfides (like ammonium sulfide or sodium sulfide) to reduce nitroaromatics.[1]

-

Béchamp Reduction (1854): Antoine Béchamp developed a method using iron filings in acidic media (often acetic acid or hydrochloric acid). This became a widely used industrial process for aniline production.

It is highly probable that one of these methods was used for the first synthesis of this compound.

Modern Reduction Methods and Experimental Protocols

While historical methods are significant, modern syntheses often employ more efficient and milder reagents. Catalytic hydrogenation and reductions with metals in neutral or acidic conditions are common.

Experimental Protocol: Reduction with Iron in Acetic Acid (A Modern Adaptation of the Béchamp Reduction)

Materials:

-

4-Bromo-3-nitrobenzoic acid

-

Iron powder (fine)

-

Glacial acetic acid

-

Water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of iron powder in a mixture of water and glacial acetic acid.

-

Heat the slurry to reflux with vigorous stirring.

-

Add the 4-Bromo-3-nitrobenzoic acid portion-wise to the refluxing mixture.

-

Continue refluxing with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution to remove the iron sludge. Wash the sludge with hot water.

-

Combine the filtrate and washings and neutralize with a sodium carbonate or sodium hydroxide solution to precipitate the this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

4-Bromo-3-nitrobenzoic acid

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Dissolve 4-Bromo-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C or Raney Nickel to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize from a suitable solvent if necessary.

Comparative Data for Reduction Methods:

| Method | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| Iron/Acetic Acid | Fe | Acetic Acid/Water | Reflux | 2-6 hours | 80-95% | Cost-effective, robust. |

| Catalytic Hydrogenation | H₂/Pd-C or Ra-Ni | Ethanol/Methanol | Room Temp. - 50°C | 1-4 hours | >95% | High yield, clean reaction, requires specialized equipment. |

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathways described.

Conclusion

The synthesis of this compound is a testament to the power and elegance of classical organic reactions. While its specific "moment of discovery" may be lost to the annals of chemical history, the logical and systematic application of nitration and reduction reactions to aromatic substrates provides a clear and plausible pathway for its original and continued synthesis. For contemporary researchers, the availability of modern, high-yield protocols for both the precursor and the final product ensures that this versatile building block remains readily accessible for applications in drug discovery, materials science, and beyond. This guide has provided both a historical context and practical, detailed methodologies to support the ongoing scientific and industrial importance of this compound.

References

A Technical Guide to the Theoretical Investigation of 3-Amino-4-bromobenzoic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical and computational study of 3-amino-4-bromobenzoic acid, a versatile building block in medicinal chemistry. Understanding the electronic structure and reactivity of this molecule is crucial for predicting its behavior in chemical reactions, designing novel synthetic pathways, and developing new therapeutic agents. This document outlines the standard computational methodologies, key reactivity descriptors, and how to interpret the resulting data to gain insights into the molecule's chemical properties.

Introduction to the Reactivity of this compound

This compound is a substituted aromatic compound containing three key functional groups: an amino group (-NH₂), a bromine atom (-Br), and a carboxylic acid group (-COOH). The interplay of the electronic effects of these substituents on the benzene ring governs the molecule's overall reactivity. The amino group is a strong activating, ortho-, para- directing group due to its electron-donating resonance effect. Conversely, the bromine atom is a deactivating, ortho-, para- directing group, and the carboxylic acid is a deactivating, meta- directing group. The relative positions of these groups lead to a nuanced reactivity profile that can be elucidated through theoretical studies.

Computational Methodology: A Standard Protocol

A robust theoretical investigation into the reactivity of this compound would typically follow the protocol outlined below. This workflow ensures the generation of accurate and reliable data on the molecule's electronic and structural properties.

Navigating the Procurement and Quality Control of 3-Amino-4-bromobenzoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the quality and consistent supply of key chemical reagents are paramount. This in-depth technical guide provides a comprehensive overview of suppliers, purity standards, and detailed analytical methodologies for 3-Amino-4-bromobenzoic acid (CAS No: 2840-29-1), a crucial building block in the synthesis of various pharmaceutical compounds.

Reputable Suppliers and Purity Specifications

The procurement of this compound should be approached with diligence, prioritizing suppliers with a strong reputation for quality and consistency. Major chemical suppliers are the primary source for this reagent, typically offering it at purities suitable for research and development purposes. Below is a summary of offerings from prominent suppliers.

| Supplier | Stated Purity | Additional Notes |

| Sigma-Aldrich | 97% | Available in various quantities.[1][2][3] |

| TCI America | ≥98.0% (HPLC) | Available through distributors like Fisher Scientific.[4] |

| Chem-Impex | ≥98% (HPLC) | - |

It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to confirm it meets the required specifications for their intended application. A typical CoA will include details on appearance, identity (confirmed by IR or NMR), purity (assayed by HPLC or titration), and limits for impurities.

Standard Purity and Quality Control Parameters

High-purity this compound is critical for the successful synthesis of downstream products, as impurities can lead to unwanted side reactions and complicate purification processes. The following table outlines typical quality control specifications for this compound, based on industry standards for similar reagents.

| Parameter | Typical Specification | Method of Analysis |

| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |

| Assay (Purity) | ≥ 98.0% | HPLC |

| Melting Point | 226-230 °C | Capillary Method[2][3] |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Residue on Ignition | ≤ 0.1% | Gravimetric |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 1.0% | HPLC |

Experimental Protocols for Quality Assessment

Detailed and reproducible analytical methods are essential for verifying the purity and identity of this compound. Below are recommended experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Quality Control Analysis of this compound

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound from its potential impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

Start with a composition of 95% A and 5% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Chemical Shifts (δ): The spectrum is expected to show signals for the aromatic protons and the amino and carboxylic acid protons.

-

-

¹³C NMR Spectroscopy Parameters:

-

Pulse Sequence: Proton-decoupled sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 s

-

Expected Chemical Shifts (δ): The spectrum should display distinct signals for each of the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Analysis:

-

The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.

-

Ionization Mode: ESI in either positive or negative ion mode.

-

Expected m/z:

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 215.96 and 217.96, reflecting the isotopic pattern of bromine.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 213.95 and 215.95.

-

-

-

Fragmentation Analysis:

-